1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one typically involves the reaction of 3-methylpiperazine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted piperazine and phenoxy derivatives .
Scientific Research Applications
1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the phenoxy group may contribute to the compound’s binding affinity and selectivity for certain receptors .
Comparison with Similar Compounds
1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds such as:
1-(4-Methylpiperazin-1-yl)-2-phenoxyethan-1-one: Similar structure but with a different substitution pattern on the piperazine ring.
1-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl-4-phenoxybenzamide: A more complex derivative with additional functional groups and enhanced biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-methylpiperazin-1-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPKSPUUXRUKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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